molecular formula C22H30O2 B12696744 alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol CAS No. 158501-39-4

alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol

Cat. No.: B12696744
CAS No.: 158501-39-4
M. Wt: 326.5 g/mol
InChI Key: QYTIEWDAMWHASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol: is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a pentyloxy group, and a naphthalenemethanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol typically involves multiple steps, starting with the preparation of the naphthalenemethanol core. This is followed by the introduction of the cyclohexyl and pentyloxy groups through a series of reactions such as alkylation, etherification, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality of the final product. Techniques such as distillation, crystallization, and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s pharmacological properties are investigated for potential use in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the specific molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

158501-39-4

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

cyclohexyl-(6-pentoxynaphthalen-2-yl)methanol

InChI

InChI=1S/C22H30O2/c1-2-3-7-14-24-21-13-12-18-15-20(11-10-19(18)16-21)22(23)17-8-5-4-6-9-17/h10-13,15-17,22-23H,2-9,14H2,1H3

InChI Key

QYTIEWDAMWHASZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C(C3CCCCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.